1-(4-Amino-2-hydroxyphenyl)ethanone basic properties
1-(4-Amino-2-hydroxyphenyl)ethanone basic properties
An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone
Introduction
1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring an acetophenone core functionalized with both an amino and a hydroxyl group, provides a versatile scaffold for the development of novel compounds. The strategic placement of these functional groups allows for a multitude of chemical transformations, positioning it as a valuable building block for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, designed for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The inherent properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and process development.
Core Physicochemical Properties
1-(4-Amino-2-hydroxyphenyl)ethanone is typically a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its solubility in water is a key property for handling and formulation.[1] The presence of both a basic amino group and an acidic hydroxyl group means its solubility can be influenced by pH. Under acidic conditions, the protonation of the amino group can enhance aqueous solubility.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| CAS Number | 2476-29-1 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa (Predicted) | 10.21 ± 0.10 | [1] |
| Solubility | Soluble in water | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
Spectroscopic Signature
Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific experimental spectra for this compound are not widely published, its signature can be reliably predicted based on its functional groups.
| Technique | Predicted Signature | Rationale & Interpretation |
| ¹H NMR | ~2.5 ppm (s, 3H): Acetyl protons (-COCH₃).~5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).~6.2-7.5 ppm (m, 3H): Aromatic protons.~9.0-10.0 ppm (br s, 1H): Phenolic proton (-OH). | The acetyl methyl group appears as a sharp singlet. The amino and hydroxyl protons are broad due to exchange and quadrupolar effects, with their chemical shifts being highly dependent on solvent and concentration. The aromatic region will show a complex splitting pattern due to the substitution.[4][5] |
| ¹³C NMR | ~25 ppm: Acetyl carbon (-C H₃).~110-130 ppm: Aromatic carbons.~140-160 ppm: Aromatic carbons attached to N and O.~200 ppm: Carbonyl carbon (-C =O). | The carbonyl carbon is significantly deshielded and appears far downfield. Carbons attached to electronegative atoms like oxygen and nitrogen are also shifted downfield from unsubstituted aromatic carbons.[6] |
| Infrared (IR) | 3200-3500 cm⁻¹ (broad): O-H and N-H stretching.~1650 cm⁻¹ (strong): C=O (ketone) stretching.~1500-1600 cm⁻¹: Aromatic C=C stretching.~1200-1300 cm⁻¹: C-N stretching. | The broadness of the O-H and N-H bands is due to hydrogen bonding. The ketone's carbonyl stretch is a strong, sharp peak, characteristic of this functional group. Its position slightly lower than a typical ketone (~1715 cm⁻¹) is due to conjugation with the aromatic ring.[6][7] |
| Mass Spec. (MS) | m/z = 151 (M⁺): Molecular ion peak.m/z = 136: Loss of a methyl group (-CH₃).m/z = 108: Loss of an acetyl group (-COCH₃). | The molecular ion peak corresponds to the compound's molecular weight. Common fragmentation patterns include alpha-cleavage, where radicals are lost from the groups adjacent to the carbonyl.[7] |
Synthesis and Chemical Reactivity
As a synthetic intermediate, understanding the pathways to its formation and its subsequent chemical behavior is paramount for process chemists.
Synthetic Pathway: A Conceptual Protocol
A plausible and efficient route to synthesize 1-(4-Amino-2-hydroxyphenyl)ethanone is via a Friedel-Crafts acylation of an appropriately substituted phenol, followed by reduction of a nitro group. This multi-step process leverages well-established, scalable reactions.
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Nitration of 3-Aminophenol: React 3-aminophenol with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled, cold conditions. The amino group is a strong ortho-, para-director, but steric hindrance and reaction conditions can be optimized to favor nitration at the C4 position relative to the hydroxyl group.
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Protection of Functional Groups: The amino and hydroxyl groups are highly reactive and must be protected before acylation. The amino group can be protected as an amide (e.g., using acetic anhydride), and the hydroxyl group can be protected as an ether (e.g., using a methylating agent).
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Friedel-Crafts Acylation: The protected intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). The acylation will be directed by the protected groups to the desired position.
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Deprotection and Reduction: The protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis). Subsequently, the nitro group is selectively reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).
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Purification: The final product is isolated and purified from the reaction mixture using techniques like recrystallization or column chromatography to achieve the desired purity for downstream applications.
Caption: Conceptual workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.
Core Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its three functional groups: the aromatic amine, the phenolic hydroxyl, and the ketone.
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Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions like acylation, alkylation, diazotization (to form diazonium salts, which are versatile intermediates), and Schiff base formation.
-
Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can participate in Williamson ether synthesis, esterification, and electrophilic aromatic substitution, where it acts as a powerful activating group.
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Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in reactions like aldol condensations and alpha-halogenation.
Caption: Key reactive functional groups of 1-(4-Amino-2-hydroxyphenyl)ethanone.
Applications in Drug Discovery and Development
The structural motifs present in 1-(4-Amino-2-hydroxyphenyl)ethanone are found in numerous biologically active molecules. This makes it a compound of interest for developing new therapeutic agents.
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Pharmaceutical Intermediate: Its primary application is as a versatile precursor in the synthesis of more complex drug molecules.[1] Its reactive handles allow for the systematic construction of compound libraries for high-throughput screening. For example, related aminohydroxyphenyl ethanone structures are critical intermediates in the synthesis of APIs for treating inflammatory conditions.[8]
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Antioxidant and Anti-inflammatory Potential: Compounds containing phenolic hydroxyl groups are well-known for their antioxidant properties, as they can scavenge free radicals.[9][10] The combination of the phenol and amino groups may contribute to anti-inflammatory effects, making this scaffold a potential starting point for developing novel agents against diseases with an inflammatory component.[1]
-
Enzyme Inhibition: The structure could potentially serve as a template for designing enzyme inhibitors. The different functional groups can be tailored to interact with specific residues within an enzyme's active site through hydrogen bonding, ionic interactions, or hydrophobic interactions.[9]
Safety and Handling
While specific toxicological data for 1-(4-Amino-2-hydroxyphenyl)ethanone is limited, information from structurally related compounds provides a basis for safe handling protocols.
-
Hazard Identification: Based on related acetophenone derivatives, this compound should be handled as potentially hazardous. It may cause skin irritation and serious eye irritation.[11] Ingestion may be harmful.[11]
-
Recommended Handling:
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed.
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- BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
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- BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone in Organic Synthesis.
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- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
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- RIFM. (2019). RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4.
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